molecular formula C19H18F2N4O3 B3404934 1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- CAS No. 1251633-25-6

1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-

Cat. No.: B3404934
CAS No.: 1251633-25-6
M. Wt: 388.4
InChI Key: WJXMQVVIMRDYNW-UHFFFAOYSA-N
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Description

1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- involves multiple steps, including the formation of the piperidine ring, the introduction of the difluorophenyl group, and the construction of the furanyl-oxadiazole moiety. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorophenyl Group: This step typically involves the use of difluorobenzene derivatives and suitable coupling reactions.

    Construction of the Furanyl-Oxadiazole Moiety: This involves the formation of the oxadiazole ring, which can be synthesized through cyclization reactions involving furanyl precursors and appropriate reagents.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl and furanyl-oxadiazole moieties, using appropriate nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- can be compared with other similar compounds, such as:

    2,5-Difluorophenylboronic acid: This compound shares the difluorophenyl group but lacks the piperidine and furanyl-oxadiazole moieties.

    N-(2,5-Dioxo-pyrrolidin-1-yl)-2-phenyl-acetamide: This compound has a similar acetamide structure but differs in the substituents and overall structure.

The uniqueness of 1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- lies in its combination of the piperidine ring, difluorophenyl group, and furanyl-oxadiazole moiety, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O3/c20-13-3-4-14(21)15(10-13)22-17(26)11-25-7-5-12(6-8-25)18-23-24-19(28-18)16-2-1-9-27-16/h1-4,9-10,12H,5-8,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXMQVVIMRDYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)CC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601127538
Record name 1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601127538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251633-25-6
Record name 1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251633-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601127538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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